molecular formula C4H9NO2 B1203751 1-Nitrobutane CAS No. 627-05-4

1-Nitrobutane

Cat. No.: B1203751
CAS No.: 627-05-4
M. Wt: 103.12 g/mol
InChI Key: NALZTFARIYUCBY-UHFFFAOYSA-N
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Description

1-Nitrobutane is an organic compound with the molecular formula C4H9NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a butane backbone. This compound is a colorless liquid with a slightly sweet odor and is primarily used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrobutane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the nitration of butane in the presence of a catalyst to increase yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.

Chemical Reactions Analysis

1-Nitrobutane undergoes various chemical reactions, including:

    Reduction: It can be reduced to butylamine using reducing agents such as hydrogen in the presence of a catalyst.

    Oxidation: Oxidation of this compound can lead to the formation of butanoic acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed:

    Reduction: Butylamine.

    Oxidation: Butanoic acid.

    Substitution: Various substituted butanes depending on the nucleophile used.

Scientific Research Applications

1-Nitrobutane has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Nitropropane
  • 1-Nitropentane
  • 2-Nitrobutane
  • 2-Nitropropane

Properties

IUPAC Name

1-nitrobutane
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InChI

InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3
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InChI Key

NALZTFARIYUCBY-UHFFFAOYSA-N
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Canonical SMILES

CCCC[N+](=O)[O-]
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID8020967
Record name 1-Nitrobutane
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Molecular Weight

103.12 g/mol
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Physical Description

1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992)
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Density

0.971 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

3.79 [mmHg]
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CAS No.

627-05-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Nitrobutane?

A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound. These include: * Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying this compound in mixtures. []* Photoelectron spectroscopy: Provides information about the electronic structure and bonding of this compound anions. [] * Vibrational autodetachment spectroscopy: Offers insights into the vibrational modes of this compound anions and their influence on electron detachment. []

Q3: How does the structure of this compound influence its reactivity?

A3: The nitro group (-NO2) in this compound significantly impacts its reactivity. This electron-withdrawing group makes the adjacent carbon atom electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is central to various chemical transformations involving this compound. [, , ]

Q4: Can you elaborate on the enzymatic oxidation of this compound?

A4: The enzyme nitroalkane oxidase catalyzes the oxidation of this compound to butyraldehyde. This reaction proceeds with the production of hydrogen peroxide and nitrite. Studies have shown that the enzyme exhibits a preference for unbranched primary nitroalkanes, with this compound being a good substrate. [, ]

Q5: What is the role of computational chemistry in understanding this compound?

A5: Computational chemistry plays a crucial role in studying this compound. Researchers use methods like Density Functional Theory (DFT) to:

  • Calculate bond dissociation energies: This helps understand the stability and reactivity of this compound. [, ]
  • Simulate reaction mechanisms: Provides insights into the pathways and intermediates involved in reactions of this compound. []
  • Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the structure of this compound and its derivatives with their biological activity, aiding in drug discovery. []

Q6: Are there specific formulation strategies to improve the handling of this compound?

A6: While specific formulation strategies for this compound are not extensively detailed within the provided research, general principles for handling nitroalkanes apply. These include storing them away from heat and open flames due to their flammability.

Q7: What safety regulations should be considered when handling this compound?

A7: this compound is flammable and requires careful handling. Adhering to Safety Data Sheet (SDS) recommendations is crucial. Proper personal protective equipment, like gloves and eye protection, should be worn during handling.

Q8: How is this compound analyzed and quantified?

A8: Common analytical techniques for this compound include:

  • Gas chromatography (GC): This method separates this compound from other components in a mixture. []
  • Mass spectrometry (MS): Coupled with GC, it allows for the identification and quantification of this compound based on its mass-to-charge ratio. []

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